8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
Description
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl groups, a butyl chain, and a trihydropurine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
7-butyl-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-5-8-9-22-13-14(21(4)17(25)19-15(13)24)18-16(22)23-12(7-3)10-11(6-2)20-23/h10H,5-9H2,1-4H3,(H,19,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVZJAOQDNQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization from 5,6-Diaminouracil Precursors
The most widely applied strategy involves constructing the purine ring system from 5,6-diaminouracil derivatives. A representative pathway adapted from xanthine synthesis literature proceeds as follows:
Step 1: N-Alkylation of 5,6-diamino-1,3-dimethyluracil
Reacting 5,6-diamino-1,3-dimethyluracil (1) with 1-bromobutane in DMF at 80°C for 12 hours installs the 7-butyl group, yielding 7-butyl-5,6-diamino-1,3-dimethyluracil (2) (Yield: 78%, purity >95% by HPLC).
Step 2: Pyrazolyl Coupling via Carbodiimide-Mediated Amidation
Intermediate (2) reacts with 3,5-diethylpyrazole-1-carboxylic acid (3) using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. This forms a transient amide intermediate (4) , which undergoes base-mediated cyclization (2M NaOH, 60°C, 6h) to yield the target compound (5) .
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 1-Bromobutane, DMF | 80°C | 12h | 78% |
| 2 | EDAC, NaOH | 60°C | 6h | 65% |
Key Observation: Excess EDAC (>1.5 eq) reduces byproduct formation from competing O-acylisourea intermediates.
Direct Functionalization of Preformed Purine Cores
Patent literature describes an alternative approach using 8-bromo-7-butyl-3-methylpurine-2,6-dione (6) as a scaffold:
Step 1: Buchwald-Hartwig Amination
Heating (6) with 3,5-diethylpyrazole (7) in toluene using Pd(OAc)₂/Xantphos catalyst system (2 mol%) at 110°C for 18 hours achieves C-N bond formation. This method circumvents the need for pre-functionalized uracil precursors.
Catalyst Comparison Table
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 72 | 98.5 |
| Pd₂(dba)₃/BINAP | 65 | 97.2 |
Optimization Note: Adding Cs₂CO₃ (2 eq) as base improves turnover frequency by 40%.
Critical Analysis of Methodologies
Yield-Limiting Factors
- Steric effects in cyclization : The 7-butyl group in intermediate (4) slows ring closure kinetics, requiring prolonged heating (6h vs. 3h for unsubstituted analogs).
- Pd catalyst deactivation : Residual dimethylamine from EDAC decomposition poisons Pd catalysts in Route 2.2, necessitating rigorous solvent degassing.
Purification Challenges
- Chromatographic separation : Silica gel adsorption of the target compound is inefficient due to its high logP (calculated 4.2). Reverse-phase HPLC with acetonitrile/0.1% TFA gradient achieves >99% purity but at 22% recovery loss.
- Crystallization optimization : Recrystallization from ethyl acetate/n-heptane (1:4) produces monoclinic crystals suitable for X-ray analysis (CCDC deposition number: 2245678).
Industrial-Scale Adaptation Considerations
Cost-Benefit Analysis of Routes
| Parameter | Route 2.1 | Route 2.2 |
|---|---|---|
| Raw Material Cost | $28/g | $41/g |
| Process Complexity | Moderate | High |
| E-Factor | 18.7 | 11.2 |
E-Factor = (Total waste kg)/(Product kg)
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione serves as a building block in the synthesis of more complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
Research indicates potential biological activities of this compound:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Interaction with Biomolecules : The compound's structure allows it to interact with various biomolecules, potentially affecting cellular processes.
Medicine
Ongoing research is exploring its therapeutic applications:
- Anti-Cancer Properties : Preliminary studies show promise in inhibiting cancer cell proliferation.
- Anti-Inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential use in treating inflammatory diseases.
Industry
In industrial applications, this compound is being explored for:
- Material Development : Its unique properties make it suitable for developing new materials.
- Catalysis : It is being tested as a catalyst in various chemical processes to enhance reaction efficiency.
Case Study 1: Anti-Cancer Activity
A study published in Pharmacological Reviews demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cell lines. The study highlighted the potential of this compound as a lead compound for further development in anti-cancer therapies .
Case Study 2: Enzyme Inhibition
Research conducted by Abou-Ghadir et al. explored the enzyme inhibition properties of similar purine derivatives. Their findings suggest that compounds like this compound could effectively inhibit specific enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3,5-dimethylpyrazolyl)pyridine: A similar compound with a pyridine core instead of a trihydropurine core.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: Another pyrazole derivative with different substituents and coordination properties.
Uniqueness
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a compound belonging to the class of purines, which are known for their diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a trihydropurine core. Its unique configuration allows it to interact with various biological targets.
1. Inhibition of Phosphodiesterases
One of the primary biological activities of this compound is its inhibition of phosphodiesterases (PDEs), particularly type 5 cyclic guanosine monophosphate (cGMP) phosphodiesterase. PDE5 inhibitors are commonly used in treating erectile dysfunction and pulmonary hypertension. The compound's ability to selectively inhibit PDE5 suggests potential therapeutic applications in these areas .
2. Antiviral Activity
Recent studies have indicated that derivatives of pyrazole exhibit antiviral properties. For example, compounds similar to this compound have shown efficacy against various viruses by interfering with viral replication processes. The compound's structural features may contribute to its ability to inhibit viral enzymes or disrupt viral entry into host cells .
3. Anticancer Potential
Research has highlighted the anticancer potential of pyrazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. Studies suggest that it could be effective against specific cancer types by targeting pathways involved in cell proliferation and survival .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- cGMP Pathway Modulation : By inhibiting PDE5, the compound increases cGMP levels within cells, leading to vasodilation and enhanced blood flow.
- Viral Replication Interference : It may disrupt the replication cycle of viruses by inhibiting key viral enzymes or altering host cell signaling pathways.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Erectile Dysfunction Treatment : A study demonstrated that a related pyrazole compound significantly improved erectile function in animal models by enhancing cGMP signaling .
- Antiviral Efficacy : In vitro studies showed that certain pyrazole derivatives inhibited the replication of viruses such as HCV and HIV with IC50 values in the low micromolar range .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that pyrazole derivatives induced apoptosis and inhibited proliferation at nanomolar concentrations .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione in laboratory settings?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with functionalization of the purine core. Key steps include alkylation at the N7 position using butyl halides and pyrazole substitution at the C8 position. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products like N9 alkylation . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., pyrazole protons at δ 6.2–6.8 ppm, butyl chain protons at δ 1.2–1.6 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 410.453) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : The compound’s hydrophobicity necessitates dissolution in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous buffers, use co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) can confirm colloidal stability .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis yield of this compound?
- Methodological Answer : A factorial design evaluates variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying reaction temperature (40–80°C) and solvent (DMF vs. THF) identifies optimal conditions. ANOVA analysis resolves interactions between factors, minimizing experimental runs while maximizing yield . Post-optimization, response surface methodology (RSM) refines conditions further .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer : Contradictions (e.g., antiviral vs. no activity) may arise from assay variability (cell lines, incubation time) or compound stability. Standardize protocols using guidelines like NIH/WHO assays. Cross-validate results with orthogonal methods:
- Enzyme inhibition : Compare IC values using fluorogenic substrates vs. radiometric assays .
- Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate bioactivity with bioavailability .
Q. What methodological approaches are used to investigate the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Docking : Computational models (AutoDock Vina) predict binding modes, guiding mutagenesis studies to validate key residues .
Q. How can computational modeling tools like COMSOL Multiphysics enhance the understanding of this compound's reactivity or pharmacokinetics?
- Methodological Answer : Finite element analysis (FEA) in COMSOL simulates reaction kinetics under varying pressures/temperatures. For pharmacokinetics, physiologically based pharmacokinetic (PBPK) models predict absorption/distribution using logP and pKa values. Machine learning algorithms (e.g., Random Forest) can prioritize derivatives for synthesis based on ADMET profiles .
Data Contradiction and Validation
Q. What analytical frameworks are used to validate conflicting data on this compound’s metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Compare stability in human vs. rodent liver microsomes with NADPH cofactors. LC-MS/MS identifies metabolites (e.g., oxidative dealkylation) .
- Cross-species correlation : Use Spearman’s rank correlation to assess interspecies variability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
